molecular formula C8H7N3O2S B145076 N-Methyl-6-nitrobenzo[D]thiazol-2-amine CAS No. 132509-67-2

N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Cat. No.: B145076
CAS No.: 132509-67-2
M. Wt: 209.23 g/mol
InChI Key: JMSNXQWUGURTSO-UHFFFAOYSA-N
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Description

N-Methyl-6-nitrobenzo[D]thiazol-2-amine is a heterocyclic compound with the molecular formula C8H7N3O2S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a nitro group at the 6th position and a methyl group at the nitrogen atom of the thiazole ring.

Mechanism of Action

Target of Action

The primary target of N-Methyl-6-nitrobenzo[D]thiazol-2-amine is the Cyclooxygenase-1 (COX-1) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-1, it reduces the production of prostaglandins, thereby decreasing the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-nitrobenzo[D]thiazol-2-amine typically involves the nitration of 2-aminobenzothiazole followed by methylation. One common method includes the protection of the amino group using acetic anhydride, followed by nitration with concentrated nitric acid in sulfuric acid. The protected nitro compound is then deprotected to yield 6-nitrobenzo[D]thiazol-2-amine, which is subsequently methylated using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave irradiation and one-pot multicomponent reactions can further streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-nitrobenzo[D]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Scientific Research Applications

N-Methyl-6-nitrobenzo[D]thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    6-Nitrobenzo[D]thiazol-2-amine: Lacks the methyl group at the nitrogen atom.

    N-Methyl-2-aminobenzothiazole: Lacks the nitro group at the 6th position.

    2-Amino-6-nitrobenzothiazole: Similar structure but without the methyl group.

Uniqueness

N-Methyl-6-nitrobenzo[D]thiazol-2-amine is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-6-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSNXQWUGURTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

methanamine (0.793 mL, 19.30 mmol), 2-bromo-6-nitrobenzo[d]thiazole (1 g, 3.86 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.268 g, 0.46 mmol), cesium carbonate (1.886 g, 5.79 mmol) and diacetoxypalladium (0.043 g, 0.19 mmol) were suspended in 1,4-dioxane (8 mL) and sealed into a microwave tube. The reaction was heated to 150°C for 30 minutes in the microwave reactor and cooled to RT. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford a crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 50% DCM in EtOAc. Pure fractions were evaporated to dryness to afford N-methyl-6-nitrobenzo[d]thiazol-2-amine (0.050 g, 6.19 %) as a yellow solid.
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0.000463 mol
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Synthesis routes and methods II

Procedure details

Place 2-chloro-6-nitro-benzothiazole (5.82 g, 27.1 mmol) in THF (130 mL). Add 40% methylamine in water (7 mL) and stir until the product precipitates out. Concentrate in vacuo and then triturate with methanol. Filter off the product and wash with methanol, Dry thoroughly to yield 4.99 g (88%) of the title compound: mass spectrum (ion-spray): (m/z)=210.0 (M+1).
Quantity
5.82 g
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reactant
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7 mL
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130 mL
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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